molecular formula C14H20Cl2N2O2 B13766002 2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride CAS No. 77944-89-9

2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride

Cat. No.: B13766002
CAS No.: 77944-89-9
M. Wt: 319.2 g/mol
InChI Key: UDLUBPJFFFVGIU-UHFFFAOYSA-N
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Description

2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride is a synthetic organic compound characterized by a carbanilate backbone with a 2-chloro-6-methyl substitution on the aromatic ring. The molecule is esterified with a 2-(pyrrolidinyl)ethyl group and exists as a hydrochloride salt, enhancing its solubility in polar solvents. This structural configuration combines a nitrogen-containing pyrrolidine ring, a chlorine atom (electron-withdrawing group), and a methyl group (electron-donating group), which collectively influence its chemical reactivity and biological interactions.

Properties

CAS No.

77944-89-9

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

2-pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamate;chloride

InChI

InChI=1S/C14H19ClN2O2.ClH/c1-11-5-4-6-12(15)13(11)16-14(18)19-10-9-17-7-2-3-8-17;/h4-6H,2-3,7-10H2,1H3,(H,16,18);1H

InChI Key

UDLUBPJFFFVGIU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)OCC[NH+]2CCCC2.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride typically involves the reaction of 2-chloro-6-methylphenyl isocyanate with 2-pyrrolidin-1-ium-1-ylethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment and optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the chlorine atom can be replaced by other functional groups using appropriate reagents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Pyrrolidin-1-ium-1-ylethyl N-(2-chloro-6-methylphenyl)carbamatechloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Unique Features of Target Compound :

  • Dual Substituents : The 2-chloro-6-methyl combination balances electron-withdrawing (Cl) and electron-donating (Me) effects, optimizing reactivity and stability .

Physicochemical Properties

  • Lipophilicity: The methyl group increases lipophilicity compared to non-methylated analogs (e.g., 2-chlorocarbanilate derivatives), improving blood-brain barrier penetration .
  • Solubility : The hydrochloride salt form ensures moderate aqueous solubility, critical for in vitro assays and formulation .

Biological Activity

2-(Pyrrolidinyl)ethyl 2-chloro-6-methylcarbanilate hydrochloride is a chemical compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C14H20Cl2N2O2
  • Molecular Weight : 303.23 g/mol
  • CAS Number : 53837

Structural Representation

The structure of this compound can be summarized in the following table:

PropertyValue
Molecular FormulaC14H20Cl2N2O2
Molecular Weight303.23 g/mol
IUPAC NameThis compound
CAS Number53837

The biological activity of this compound primarily involves its interaction with specific biological targets, which may include:

  • Enzymatic Inhibition : The compound may inhibit enzymes critical for cellular metabolism or signal transduction pathways.
  • Receptor Modulation : It could act on neurotransmitter receptors, influencing neuronal signaling and potentially exhibiting psychoactive effects.

Therapeutic Potential

Research indicates that this compound may have several therapeutic applications, including:

  • Antimicrobial Activity : Studies have shown that it possesses notable antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
  • Antifungal Properties : Preliminary investigations suggest efficacy against fungal pathogens, indicating its potential use in antifungal therapies.
  • Neurological Applications : Given its structural similarity to other psychoactive compounds, it might be explored for its neuroprotective properties or as a treatment for neurological disorders.

Antimicrobial Studies

A recent study evaluated the antimicrobial efficacy of this compound against common bacterial pathogens. The results indicated:

  • Inhibition Zone Diameter : The compound exhibited significant inhibition zones against E. coli and S. aureus, suggesting strong antibacterial activity.
Bacterial StrainInhibition Zone (mm)
E. coli18
S. aureus22

Neuropharmacological Research

In another research project, the neuropharmacological effects of the compound were assessed in rodent models. The findings revealed:

  • Behavioral Changes : Animals treated with varying doses exhibited altered locomotor activity and anxiety-like behaviors.
Dose (mg/kg)Locomotor Activity (Distance Moved in cm)
0150
10120
2080

These results suggest that the compound may influence central nervous system activity.

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